
Lsd1-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-29 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating histone proteins. Inhibition of LSD1 has been shown to have therapeutic potential in various diseases, particularly in cancer, due to its role in epigenetic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-29 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-29 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lsd1-IN-29 has a wide range of scientific research applications, including:
Epigenetic Studies: The compound is used to investigate the epigenetic regulation of gene expression and the role of histone demethylation in cellular processes.
Drug Development: This compound serves as a lead compound for the development of new LSD1 inhibitors with improved efficacy and selectivity.
Mechanism of Action
Lsd1-IN-29 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Lsd1-IN-29 can be compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective LSD1 inhibitor that also inhibits monoamine oxidases.
ORY-1001: A highly selective LSD1 inhibitor with potent anti-cancer activity.
GSK-2879552: Another selective LSD1 inhibitor that has shown efficacy in preclinical cancer models.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for LSD1, which makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14(17-7-2-3-8-18(17)23)20-21-19(24)15-5-4-6-16(13-15)28(25,26)22-9-11-27-12-10-22/h2-8,13,23H,9-12H2,1H3,(H,21,24)/b20-14+ |
InChI Key |
HYGZPIKIHDAPKR-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


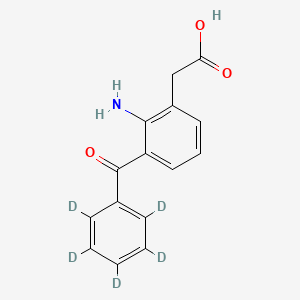
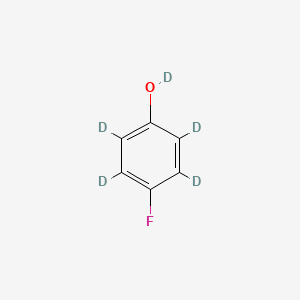
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
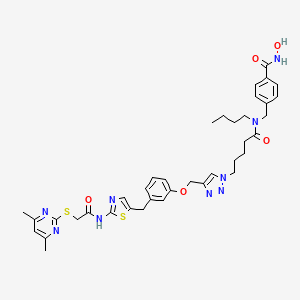
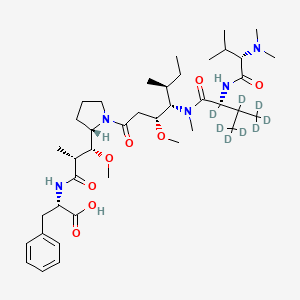
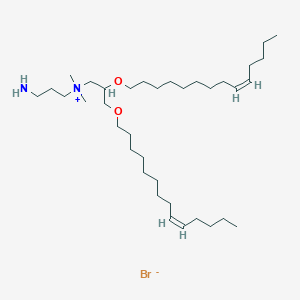



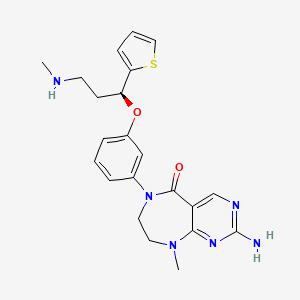
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
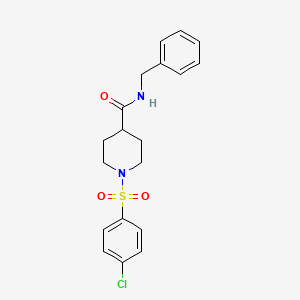
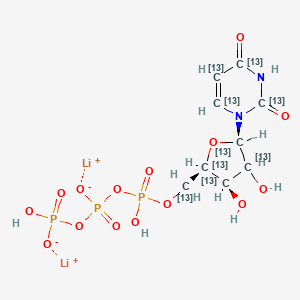
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
